Methyl 2-(3-chlorophenyl)-2-hydroxyacetate
Overview
Description
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a hydroxyl group, and a chlorophenyl group
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443
- DrugBank: N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methylamino]butanamide
- FJPS: A brief review of the biological potential of indole derivatives
- DrugBank: L-778123: Uses, Interactions, Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chlorophenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 3-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-chlorobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Methyl 2-(3-chlorophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3-chlorophenyl)-2-hydroxyethanol.
Substitution: Methyl 2-(3-aminophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with the chlorine atom in the para position.
Methyl 2-(3-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(3-fluorophenyl)-2-hydroxyacetate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the halogen substituent.
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-hydroxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZVACFWJSZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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